molecular formula C11H12ClIN2 B6350841 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-96-2

2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B6350841
CAS RN: 1426142-96-2
M. Wt: 334.58 g/mol
InChI Key: GOOJCCRXIOXFRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The binucleophilic 2-amino-pyridine has been used mostly as the starting material for the protocol for the synthesis of functionalized imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular formula of “2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine” is C11H12ClIN2. Its molecular weight is 334.58 g/mol.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The halo substituted imidazo[1,2-a]pyridines are vital core units as they can be easily functionalized through a classical cross-coupling reaction .

Scientific Research Applications

2-t-Bu-6-Cl-3-I-IP is a versatile compound which has been used in a variety of scientific research applications. It has been used in the synthesis of a number of important compounds, such as the antifungal agent fluconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer agent imatinib. It has also been used in the synthesis of a number of other compounds, including the anti-bacterial agent ciprofloxacin and the anti-inflammatory agent celecoxib.

Mechanism of Action

2-t-Bu-6-Cl-3-I-IP is an important organic compound which has been studied for its ability to interact with a number of biological targets. It has been shown to interact with a number of enzymes, including cytochrome P450 enzymes, which are important for the metabolism of drugs. It has also been shown to interact with a number of receptors, including the histamine H1 receptor, which is involved in the regulation of inflammation and allergic reactions.
Biochemical and Physiological Effects
2-t-Bu-6-Cl-3-I-IP has been studied for its ability to interact with a number of biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial effects, as well as anti-cancer effects. It has also been shown to have anti-oxidant and anti-apoptotic effects, as well as anti-fungal and anti-viral effects.

Advantages and Limitations for Lab Experiments

2-t-Bu-6-Cl-3-I-IP is an important compound for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize and can be used in a variety of reactions. However, it can be difficult to isolate pure 2-t-Bu-6-Cl-3-I-IP due to the presence of other impurities. Additionally, the reaction conditions required for the synthesis of 2-t-Bu-6-Cl-3-I-IP can be difficult to control.

Future Directions

2-t-Bu-6-Cl-3-I-IP is an important compound which has a wide range of applications in both organic and inorganic chemistry. Future research should focus on developing more efficient methods of synthesis and exploring the potential applications of 2-t-Bu-6-Cl-3-I-IP in the pharmaceutical, agricultural, and food industries. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-t-Bu-6-Cl-3-I-IP and to develop new methods for its use in laboratory experiments.

Synthesis Methods

2-t-Bu-6-Cl-3-I-IP can be synthesized by the reaction of 2-t-Bu-3-I-IP with 3-chloro-4-iodo-5-methoxybenzaldehyde in the presence of a catalyst such as palladium. The reaction is carried out at a temperature of 100°C for 2 hours in a sealed vessel. This reaction produces the desired 2-t-Bu-6-Cl-3-I-IP in a yield of up to 80%.

properties

IUPAC Name

2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIN2/c1-11(2,3)9-10(13)15-6-7(12)4-5-8(15)14-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOJCCRXIOXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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